molecular formula C13H13N3O3 B5130139 N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No. B5130139
M. Wt: 259.26 g/mol
InChI Key: PKIJIRUBOLKCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as BPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPAM is a synthetic compound that can be used in various scientific studies to investigate the mechanism of action of certain biological processes.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), which is an intracellular calcium channel. By blocking the IP3R, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide inhibits the release of calcium from intracellular stores, which can affect various cellular processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. For example, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the release of calcium from intracellular stores, which can affect cellular processes such as muscle contraction and neurotransmitter release. N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been shown to affect the activity of certain enzymes, such as protein kinase C.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the IP3R. This allows researchers to specifically target the IP3R and investigate its role in various biological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is its potential toxicity. N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in scientific research. One direction is the investigation of the role of the IP3R in various diseases, such as cancer and neurodegenerative disorders. Another direction is the development of more selective IP3R antagonists that can be used in experiments with less potential toxicity. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can be used in conjunction with other compounds to investigate the complex interactions between intracellular calcium signaling and other cellular processes.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form 3,4-methylenedioxyphenylacetyl chloride. The second step involves the reaction of 3,4-methylenedioxyphenylacetyl chloride with methylhydrazine to form N-methyl-3,4-methylenedioxyphenylacetohydrazide. The final step involves the reaction of N-methyl-3,4-methylenedioxyphenylacetohydrazide with 3,5-dimethylpyrazole-1-carboxylic acid to form N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used in various scientific studies to investigate the mechanism of action of certain biological processes. For example, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used to study the role of calcium signaling in the regulation of cellular processes. N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been used to investigate the mechanism of action of certain neurotransmitters in the brain.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16(13(17)10-4-5-14-15-10)7-9-2-3-11-12(6-9)19-8-18-11/h2-6H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIJIRUBOLKCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCO2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.